2-(3,5-DICARBOXYPHENYL)NICOTINIC ACID

Description

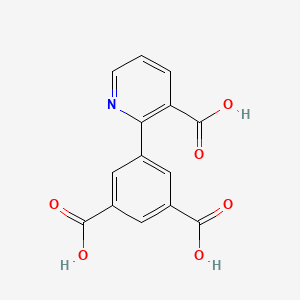

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRDRSNPWQWBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688281 | |

| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-68-1 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 2-(3,5-Dicarboxyphenyl)nicotinic Acid

A retrosynthetic analysis of this compound logically disconnects the molecule at the C-C bond between the pyridine (B92270) and phenyl rings. This disconnection points to a cross-coupling reaction as the key bond-forming step. The most logical and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This leads to two primary synthons: a nicotinic acid derivative functionalized with a leaving group at the 2-position, and a 3,5-dicarboxyphenylboronic acid derivative.

Further disconnection of the nicotinic acid synthon involves functional group interconversion to install the necessary leaving group, typically a halogen like bromine or chlorine, at the 2-position. The 3,5-dicarboxyphenylboronic acid synthon can be envisioned as being derived from 3,5-dimethylbromobenzene or a similar starting material through functional group manipulation.

The carboxylic acid groups themselves present a challenge due to their potential to interfere with the cross-coupling reaction. Therefore, a protection strategy is often employed, where the carboxylic acids are masked as esters (e.g., methyl or ethyl esters) during the coupling reaction and then deprotected in the final step. ucoz.com

Classical and Modern Synthetic Routes towards the Nicotinic Acid Core

The nicotinic acid (pyridine-3-carboxylic acid) core can be synthesized through various methods. Classical approaches often involve the oxidation of 3-methylpyridine (B133936) (β-picoline). Modern methods offer more diverse and efficient routes. For instance, the Bönnemann cyclization, a modification of the Reppe synthesis, allows for the trimerization of a nitrile and two acetylene (B1199291) units to form the pyridine ring. nih.gov This can be activated thermally or photochemically.

For the specific purpose of synthesizing this compound, a pre-functionalized nicotinic acid derivative is more practical. A common starting material is 2-chloronicotinic acid or its corresponding ester, which is commercially available or can be synthesized.

Approaches for Regioselective Introduction of the 3,5-Dicarboxyphenyl Moiety

The key step in the synthesis is the regioselective formation of the bond between the C-2 position of the nicotinic acid ring and the C-1 position of the 3,5-dicarboxyphenyl ring. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation. organic-chemistry.orgresearchgate.net

This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. In this case, a 2-halonicotinic acid derivative (e.g., methyl 2-chloronicotinate) is coupled with a 3,5-dicarboxyphenylboronic acid derivative. To prevent side reactions, the carboxylic acid groups are usually protected as esters. A plausible boronic acid partner would be dimethyl 5-(dihydroxyboranyl)isophthalate or a more stable boronic ester derivative like a pinacol (B44631) ester.

The regioselectivity of the Suzuki coupling on dihalopyridines can be controlled. For instance, in 2,6-dihalopurines, the C6 position is generally more reactive. researchgate.net For 2-halo-3-substituted pyridines, the coupling occurs selectively at the 2-position.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| Methyl 2-chloronicotinate | 3,5-Bis(methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Good |

| Ethyl 2-bromonicotinate | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual yields would depend on optimized reaction conditions.

Functional Group Interconversions and Carboxylic Acid Derivatization

Following the successful cross-coupling, the final step is the deprotection of the ester groups to yield the three carboxylic acid functionalities. This is typically achieved through hydrolysis. Basic hydrolysis (saponification) using a strong base like sodium hydroxide (B78521) or potassium hydroxide in a water/alcohol mixture is a common method. youtube.com Acid-catalyzed hydrolysis can also be employed. youtube.com The hydrolysis of sterically hindered esters can be challenging and may require more forcing conditions, such as higher temperatures or the use of specific reagents like lithium iodide in pyridine. ucoz.comchemicalforums.com

The carboxylic acid groups can be further derivatized if needed. For instance, they can be converted to acid chlorides using thionyl chloride or oxalyl chloride, and subsequently to amides or other esters.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound and Analogues

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include:

Safer Solvents: Traditional Suzuki couplings often use solvents like toluene or dioxane. Greener alternatives such as water, ethanol, or mixtures thereof are being increasingly used. nih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govorganic-chemistry.orgimist.madurham.ac.uk Flow chemistry offers another avenue for improved energy efficiency and scalability, allowing for precise control over reaction parameters. rsc.orgacs.orgdurham.ac.ukacs.org

Catalysis: The use of highly efficient catalysts at low loadings (low ppm levels) minimizes waste and the cost associated with palladium. mdpi.com Catalyst recycling is another important aspect of green chemistry in this context. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Approach | Green Approach |

| Solvent | Toluene, Dioxane | Water, Ethanol, Water/Ethanol mixtures |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Flow reactor |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Catalyst Loading | 1-5 mol% | <1 mol% (ppm levels) |

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing the reaction conditions for the key Suzuki-Miyaura coupling step is crucial for maximizing the yield and purity of the desired product. Several factors can be systematically varied:

Catalyst and Ligand: A variety of palladium catalysts and phosphine (B1218219) ligands can be screened. For couplings involving heteroaryl halides, ligands like SPhos, XPhos, and RuPhos have shown high efficacy. organic-chemistry.org

Base: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). A screening of different bases is often necessary to find the optimal one for a specific substrate combination. researchgate.net

Solvent: The solvent system can significantly influence the reaction rate and yield. Mixtures of an organic solvent and water are often used to dissolve both the organic and inorganic reagents.

Temperature: While some modern catalyst systems allow for room temperature couplings, many Suzuki reactions require heating. Optimization of the reaction temperature is essential.

Reactant Stoichiometry: Varying the ratio of the boronic acid derivative to the halo-nicotinate can also impact the yield.

Table 3: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Variables to Screen | Desired Outcome |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, etc. | High turnover number and frequency |

| Ligand | PPh₃, SPhos, XPhos, RuPhos, etc. | Increased catalyst stability and activity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | Efficient transmetalation without side reactions |

| Solvent | Toluene, Dioxane, DMF, THF, Water, Ethanol | Good solubility of all reactants, high reaction rate |

| Temperature | Room Temperature to Reflux | Optimal balance between reaction rate and side reactions |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3,5-dicarboxyphenyl)nicotinic acid in solution. Both ¹H and ¹³C NMR would provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the nicotinic acid ring would appear as a set of coupled multiplets, while the protons on the 3,5-dicarboxyphenyl ring would present a different pattern. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atom in the pyridine ring. The acidic protons of the three carboxyl groups would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its intensity would correspond to three protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would clearly show signals for the carbonyl carbons of the three carboxylic acid groups, which are expected to be the most downfield signals (typically in the 160-180 ppm range). The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts determined by their position relative to the nitrogen atom and the carboxyl substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the individual aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming assignments made in the one-dimensional spectra.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | >10 (broad) | 160 - 180 |

| Aromatic C-H (Pyridine Ring) | 7.5 - 9.0 | 120 - 150 |

| Aromatic C-H (Phenyl Ring) | 8.0 - 8.5 | 125 - 140 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide a wealth of information, including bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

A key aspect of the solid-state structure would be the intermolecular interactions, particularly the hydrogen bonding network. With three carboxylic acid groups, the molecules are expected to form extensive hydrogen bonds, potentially leading to the formation of dimers, chains, or more complex three-dimensional supramolecular architectures. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The crystal structure of the related nicotinic acid is known to be monoclinic. researchgate.net Analysis of a suitable single crystal of this compound would allow for the creation of a detailed crystallographic information file (CIF), containing all atomic coordinates and cell parameters.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Hydrogen Bonds | O-H···O (Carboxyl-Carboxyl), O-H···N (Carboxyl-Pyridine) |

Note: This table is hypothetical and serves to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to validate its molecular formula. The exact mass of the molecule is calculated to be 287.042987 Da. nih.gov HRMS can measure this mass with high precision, confirming the elemental composition.

The presence of a nitrogen atom in the structure is significant. According to the "nitrogen rule" in mass spectrometry, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 287 for this compound.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity of the molecule can be further confirmed. Expected fragmentation patterns would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavage of the bond between the phenyl and pyridine rings.

Predicted Fragmentation in Mass Spectrometry

| Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|

| [M-H₂O]+ | Loss of water |

| [M-CO₂]+ | Loss of carbon dioxide |

| [M-COOH]+ | Loss of carboxyl radical |

| C₇H₄NO₂⁺ | Cleavage yielding nicotinic acid fragment |

Note: The specific fragmentation pattern can vary depending on the ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the characteristic vibrations of the carboxylic acid groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching in hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxyl groups would appear as a strong, sharp band around 1700 cm⁻¹. The spectrum would also show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as various C-H bending and aromatic ring vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=C and C=N stretching modes would be strong. The symmetric stretching of the carboxyl groups would also be observable.

The positions and shapes of these vibrational bands, particularly the O-H and C=O stretches, can provide evidence for the extent and nature of hydrogen bonding in the solid state.

Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C=O stretch (carboxyl) | ~1700 (strong) | Medium-Strong |

| C=C / C=N stretch (aromatic) | 1400 - 1600 | Strong |

Note: These are typical frequency ranges for the specified functional groups.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess a stereocenter and does not have any element of planar or axial chirality. As a result, it cannot exist as enantiomers and is optically inactive. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for the analysis of this compound. mdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3,5-dicarboxyphenyl)nicotinic acid, DFT calculations, typically using a basis set like 6-311G(d,p), would be employed to determine its optimized molecular geometry and electronic properties. electrochemsci.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its conformational landscape, showing which shapes the molecule prefers to adopt. These simulations can also model its behavior in a solvent, such as water, by tracking the interactions between the compound and solvent molecules. nih.gov

Research on related nicotinic acid derivatives in aqueous solutions has used MD to study the formation of hydrogen-bonded structures and aggregates. nih.govmdpi.com Such simulations for this compound would focus on the hydrogen bonding potential of its three carboxylic acid groups and the pyridine (B92270) nitrogen. The simulations would track the formation and breaking of these bonds, providing insight into how the molecule might self-assemble or interact with biological macromolecules in an aqueous environment. mdpi.com

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potentials (MEPs))

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. Key descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. electrochemsci.org A smaller energy gap suggests higher reactivity. In a study of other pyridine dicarboxylic acids, the molecule with the highest HOMO energy was identified as having the greatest tendency to donate electrons to a metal surface, making it a potentially effective corrosion inhibitor. electrochemsci.org

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive, electron-poor) and nucleophilic (negative, electron-rich) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl groups and the nitrogen of the pyridine ring, indicating these are likely sites for electrophilic attack or hydrogen bonding. nih.gov

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates electron-donating ability; higher values suggest greater ability to donate electrons. electrochemsci.org |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates electron-accepting ability; lower values suggest greater ability to accept electrons. electrochemsci.org |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between LUMO and HOMO. | A small gap implies high polarizability and chemical reactivity. electrochemsci.org |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the ability to attract electrons in a bond. electrochemsci.org |

| Global Hardness (η) | Resistance to change in electron distribution. | Molecules with a large energy gap are considered 'hard'; small gap molecules are 'soft'. electrochemsci.org |

Ligand-Target Interaction Prediction and Molecular Docking Studies in In Vitro Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery to screen for potential biological targets.

For this compound, molecular docking studies would be performed to predict its binding affinity and mode of interaction with various protein targets. Although specific docking studies for this exact compound are not prominent in the available literature, studies on similar nicotinic acid derivatives have been used to explore interactions with targets like bacterial enzymes or cancer-related proteins. nih.govresearchgate.netbiointerfaceresearch.com In such a study, the three carboxylic acid groups and the aromatic rings of this compound would be key features, likely forming hydrogen bonds and π-π stacking interactions with amino acid residues in a protein's active site. The results would be quantified by a docking score, which estimates the binding energy, and an analysis of the specific intermolecular interactions formed. biointerfaceresearch.com

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Approaches for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov

Developing a QSAR model for a series of compounds related to this compound would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog. These descriptors would then be statistically correlated with an experimentally measured activity, such as cytotoxicity against a cancer cell line. nih.gov The resulting mathematical model can then be used to predict the activity of new, unsynthesized derivatives, guiding the rational design of more potent or selective compounds and helping to avoid the synthesis of molecules predicted to be inactive. researchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs

Design Principles for 2-(3,5-Dicarboxyphenyl)nicotinic Acid as a Multidentate Ligand

The design of this compound as a multidentate ligand is centered on its capacity to bind to metal ions through its three carboxyl groups and the nitrogen atom of the pyridine (B92270) ring. mdpi.comnih.gov This arrangement allows for a variety of coordination modes, which in turn influences the dimensionality and topology of the resulting coordination polymer or MOF. The semi-rigid nature of the ligand, a consequence of the rotatable bond between the phenyl and pyridine rings, provides flexibility during the self-assembly process, enabling the formation of diverse and complex structures. mdpi.com

The presence of three carboxyl groups offers multiple potential binding sites, which can lead to the formation of high-nuclearity metal clusters as secondary building units (SBUs). mdpi.com The specific coordination environment of the metal ion, including its preferred geometry and the presence of ancillary ligands, will dictate which of the available donor sites on the this compound ligand will be utilized. mdpi.comnih.gov This interplay between the ligand's inherent properties and the reaction conditions allows for a high degree of control over the final structure.

Synthesis and Self-Assembly of Coordination Polymers and MOFs Utilizing the Compound

The synthesis of coordination polymers and MOFs incorporating this compound typically involves solvothermal or hydrothermal methods. mdpi.commdpi.com These techniques utilize elevated temperatures and pressures to facilitate the reaction between the metal salt and the organic ligand in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF) or water. mdpi.commdpi.com

The self-assembly process is a complex interplay of various factors including the metal-to-ligand ratio, reaction temperature, pH, and the choice of solvent. mdpi.com These parameters can influence the deprotonation state of the carboxylic acid groups, the coordination mode of the ligand, and the ultimate dimensionality of the resulting framework. For instance, a study on a related trifunctional ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, demonstrated that slight variations in the synthesis conditions led to the formation of coordination polymers with different metal centers (Ni(II), Mn(II), and Cd(II)) and distinct structural dimensionalities. mdpi.com

A general synthetic procedure involves dissolving the metal salt and this compound in the chosen solvent, sometimes with the addition of a modulating agent to control the crystal growth. mdpi.commdpi.com The mixture is then sealed in a Teflon-lined autoclave and heated for a specific period. mdpi.com After slow cooling, the crystalline product is isolated.

Structural Diversity and Topologies of Resultant Metal Complexes and Frameworks

The use of this compound and its derivatives as ligands has led to a rich variety of coordination polymers and MOFs with diverse structures and topologies. The coordination flexibility of the ligand, combined with the geometric preferences of different metal ions, gives rise to frameworks with dimensionalities ranging from 1D chains to 2D layers and 3D networks. mdpi.comrsc.org

For example, in a study utilizing a similar trifunctional ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, a Ni(II) complex formed a 2D layer-like framework, while a Mn(II) complex exhibited a 3-connected net with a Schläfli symbol of (4^4.6^2), and a Cd(II) complex displayed a 3D supramolecular network. mdpi.com The coordination modes of the carboxylate groups, such as monodentate, bidentate chelating, and bridging, play a crucial role in determining the final architecture. mdpi.comnih.gov

The topology of these frameworks can be further influenced by the introduction of ancillary ligands. mdpi.com These co-ligands can alter the coordination environment of the metal center and direct the self-assembly process towards specific network topologies. mdpi.comnih.gov The resulting frameworks can exhibit various topological types, including sql, hcb, and pcu, among others. nih.govsemanticscholar.org

Table 1: Examples of Coordination Polymers and MOFs with Varied Topologies

| Metal Ion | Ligand System | Dimensionality | Topology | Reference |

|---|---|---|---|---|

| Ni(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 2D | Layer-like | mdpi.com |

| Mn(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, 1,10-phenanthroline | 3D | (4^4.6^2) | mdpi.com |

| Cd(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 3D | Supramolecular Network | mdpi.com |

| Co(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, 2,2′-biimidazole | 2D | 3,5L66 | acs.org |

Tunable Properties and Functionalization of this compound-based MOFs

A key advantage of MOFs is the ability to tune their properties through judicious selection of the organic linker and the metal node, as well as through post-synthetic modification. researchgate.netrsc.org For MOFs based on this compound, the inherent functionality of the ligand provides a platform for creating materials with tailored characteristics.

The pore size and shape of the MOF can be controlled by the length and rigidity of the linker, which in this case can be modified by altering the substituents on the phenyl and pyridine rings. mdpi.com The chemical environment within the pores can also be tuned by introducing functional groups onto the ligand backbone. This functionalization can be achieved either by using a pre-functionalized ligand during the synthesis or by post-synthetic modification of the already formed MOF. researchgate.net

For example, introducing amine or nitro groups can alter the surface properties and the interaction of the MOF with guest molecules. researchgate.net This tunability is crucial for applications such as selective gas adsorption and catalysis, where the pore environment plays a critical role. The electronic properties of the MOF, such as the band gap, can also be adjusted, which is particularly important for photocatalytic applications. mdpi.com

Applications of these Coordination Materials in Photocatalysis and Adsorption Technologies

The unique structural and electronic properties of MOFs derived from this compound and related ligands make them promising candidates for a range of applications, particularly in photocatalysis and adsorption technologies.

Photocatalysis:

MOFs can act as efficient photocatalysts due to their ability to absorb light and generate electron-hole pairs. mdpi.com The organic linker can act as an antenna to harvest light, and the photo-generated charge carriers can then participate in redox reactions. mdpi.com MOFs based on ligands similar to this compound have shown promise in the photocatalytic degradation of organic pollutants. mdpi.com For instance, a Mn(II)-based coordination polymer demonstrated high efficiency in the photodegradation of dinitrazole and rhodamine B under visible light. mdpi.com The band gaps of these materials can be tuned to optimize their activity under specific light conditions. mdpi.com

Table 2: Photocatalytic Performance of a Mn(II)-based Coordination Polymer

| Pollutant | Degradation Efficiency | Time | Reference |

|---|---|---|---|

| Dinitrazole | 91.1% | 45 min | mdpi.com |

Adsorption Technologies:

The high surface area and tunable porosity of MOFs make them excellent materials for adsorption-based applications, including environmental remediation and gas capture. rsc.orgresearchgate.net The ability to tailor the pore size and chemical functionality of MOFs allows for the selective adsorption of specific molecules. google.com

For example, MOFs can be designed to capture harmful gases like carbon dioxide. chemsoon.comgoogle.com The introduction of specific functional groups on the this compound ligand can enhance the affinity of the MOF for CO2. Furthermore, the porous nature of these materials makes them suitable for the adsorption of organic pollutants from water.

Biological Activity and Mechanistic Investigations in Pre Clinical Models

In Vitro Enzyme Inhibition Assays and Kinetic Analysis

There is currently no publicly available data from in vitro enzyme inhibition assays or kinetic analyses specifically investigating the effects of 2-(3,5-dicarboxyphenyl)nicotinic acid on any enzyme. While nicotinic acid itself has been shown to inhibit certain enzymes, such as CYP2D6, no such studies have been published for its 2-(3,5-dicarboxyphenyl) derivative. nih.gov

Receptor Binding Studies and Ligand-Target Profiling in Cellular or Biochemical Systems

No receptor binding studies or ligand-target profiling data are available for this compound. The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has been pivotal in understanding its pharmacological effects. nih.gov However, whether this compound interacts with this or any other receptor has not been investigated.

Cellular Assays for Biological Response Modulation (e.g., anti-inflammatory, antioxidant, antimicrobial activity)

There are no published cellular assay results to characterize the biological response modulation of this compound. Consequently, its potential anti-inflammatory, antioxidant, or antimicrobial activities remain unknown. Studies on other derivatives of nicotinic acid have shown varied biological activities, including antimicrobial effects, but this cannot be directly extrapolated to the compound . nih.gov

Investigations of Molecular Mechanisms of Action in Model Systems (e.g., gene expression, signaling pathways in cell cultures)

Investigations into the molecular mechanisms of action for this compound have not been reported. The mechanisms of nicotinic acid are complex, involving the modulation of various signaling pathways and gene expression profiles related to lipid metabolism and inflammation. researchgate.net Without specific studies, the molecular targets and pathways affected by this compound are purely speculative.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity in Pre-Clinical Models

No structure-activity relationship (SAR) studies that include this compound have been published. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies on nicotinic acid derivatives have been performed to explore features that enhance desired effects while minimizing side effects like flushing. mdpi.com However, the specific contribution of the 3,5-dicarboxyphenyl moiety at the 2-position of the pyridine (B92270) ring to the biological potency and selectivity of nicotinic acid has not been evaluated.

In Vivo Pharmacological Evaluation in Animal Models (e.g., analgesic, anti-inflammatory, antimicrobial effects)

There is no data available from in vivo pharmacological evaluations of this compound in any animal models. Therefore, its potential analgesic, anti-inflammatory, antimicrobial, or any other systemic effects in a living organism have not been determined.

Chemical Reactivity and Derivatization Studies

Reactivity of Carboxylic Acid Moieties (e.g., esterification, amidation, anhydride (B1165640) formation)

The three carboxylic acid groups in 2-(3,5-dicarboxyphenyl)nicotinic acid are the primary sites for derivatization. These groups can undergo typical reactions of carboxylic acids, such as esterification, amidation, and anhydride formation.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.commasterorganicchemistry.com Given that this compound has three carboxylic acid groups, controlling the stoichiometry of the alcohol can, in principle, lead to the selective formation of mono-, di-, or tri-esters. However, achieving high selectivity can be challenging due to the similar reactivity of the carboxyl groups on the phenyl ring. The nicotinic acid carboxyl group might exhibit slightly different reactivity due to the electronic influence of the pyridine (B92270) nitrogen. Alternative esterification methods that proceed under milder conditions, such as using N-bromosuccinimide (NBS) as a catalyst, could also be employed. nih.gov The synthesis of aromatic esters can also be achieved by reacting the corresponding acid chlorides with alcohols. numberanalytics.comnumberanalytics.com

Amidation: The carboxylic acid moieties can be readily converted to amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or borate-based reagents. acs.orgresearchgate.net The direct condensation of carboxylic acids and amines is also possible, sometimes catalyzed by reagents like niobium(V) oxide (Nb₂O₅), which can facilitate the formation of cyclic imides from dicarboxylic acids. researchgate.net This approach could be particularly interesting for the 3,5-dicarboxyphenyl moiety, potentially leading to the formation of a cyclic imide derivative under appropriate conditions.

Anhydride Formation: Intramolecular anhydride formation between the two carboxylic acid groups on the phenyl ring is conceivable, which would yield a cyclic anhydride. This reaction is typically promoted by dehydrating agents at elevated temperatures. Intermolecular anhydride formation between different molecules of this compound is also a possibility.

The following table summarizes the potential reactivity of the carboxylic acid moieties:

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) or Acid Chloride | Amide |

| Anhydride Formation | Dehydrating Agent, Heat | Anhydride |

Modifications of the Nicotinic Acid Pyridine Ring

The pyridine ring of the nicotinic acid moiety is an electron-deficient aromatic system, which influences its reactivity. wikipedia.org Electrophilic aromatic substitution reactions on the pyridine ring are generally more difficult than on benzene (B151609) and typically require harsh conditions. wikipedia.org However, the existing phenyl substituent at the 2-position will influence the regioselectivity of such reactions.

C-H Arylation: Palladium-catalyzed direct C-H arylation presents a powerful method for the functionalization of nicotinic acid derivatives. nih.gov This approach allows for the introduction of various aryl groups at different positions of the pyridine ring, offering a route to a diverse library of analogues. nih.gov

Halogenation: Selective halogenation of the pyridine ring can be achieved through different strategies. For instance, 3-selective halogenation can be accomplished via Zincke imine intermediates under mild conditions. nih.govconsensus.app This method provides a pathway to introduce halogens at the 3-position, which can then serve as a handle for further cross-coupling reactions. 4-Halogenation can be achieved using designed phosphine (B1218219) reagents. acs.org The choice of halogenating agent and reaction conditions can be tuned to control the regioselectivity of the halogenation.

Transformations of the 3,5-Dicarboxyphenyl Substituent

The 3,5-dicarboxyphenyl substituent offers several avenues for chemical modification beyond the reactions of the carboxylic acid groups.

Decarboxylation: The carboxylic acid groups on the phenyl ring can be removed through decarboxylation reactions. The decarboxylation of dicarboxylic acids can sometimes be promoted by microbial fermentation or by chemical methods under specific conditions. nih.gov The thermal or acid-catalyzed decarboxylation of phenylacetic acid derivatives has also been reported. stackexchange.comacs.org Selective mono-decarboxylation would lead to a dicarboxylic acid derivative, while complete decarboxylation would yield 2-phenylnicotinic acid.

Electrophilic Aromatic Substitution: The benzene ring, being substituted with three electron-withdrawing carboxylic acid groups (or their derivatives), is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration or sulfonation might be possible. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such reactions.

Suzuki-Miyaura Coupling: The synthesis of biphenyl (B1667301) carboxylic acids is often achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide. ajgreenchem.com While this compound itself does not have a halide for direct coupling, this method is highly relevant for the synthesis of its analogues, as described in the next section.

Synthesis of Targeted Analogues for Structure-Property/Activity Optimization

The synthesis of targeted analogues of this compound is a key strategy for optimizing its physical, chemical, or biological properties. Structure-activity relationship (SAR) studies guide the design of new analogues with improved characteristics. drugdesign.org

Analogues based on Nicotinic Acid Modification: Based on the known biological activity of various nicotinic acid derivatives, modifications to the core structure of this compound can be envisioned. For instance, the synthesis of (aryloxyacetylamino)-nicotinic acid analogues has been reported to yield potent hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov Similar strategies could be applied to derivatize the nicotinic acid part of the target molecule.

Analogues based on Biphenyl-like Scaffolds: The this compound can be considered a biphenyl-like structure. The synthesis of small molecule libraries of biphenyl carboxylic acids has been shown to yield compounds with anticancer activity. ajgreenchem.com By systematically varying the substituents on both the pyridine and phenyl rings, it is possible to explore the SAR and identify analogues with enhanced biological activity.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multidentate nature of this compound, with its three carboxylic acid groups and the pyridine nitrogen, makes it an excellent ligand for the construction of coordination polymers and MOFs. universityofgalway.ieresearchgate.netacs.orgmdpi.comresearchgate.netui.ac.idresearchgate.net The synthesis of such materials involves the reaction of the ligand with various metal ions, leading to the formation of one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, stability, and catalytic activity, can be tuned by changing the metal ion and the coordination mode of the ligand. The synthesis of a related ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, and its use in constructing coordination polymers with photocatalytic activity has been reported. nih.gov

Heterocyclic Ring System Modifications and Their Impact on Chemical and Biological Properties

Replacing the nicotinic acid pyridine ring with other heterocyclic systems is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.

Impact of Heterocyclic Isosteres: The introduction of different five- or six-membered heterocycles in place of the pyridine ring can significantly alter the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity. For example, replacing the pyridine with a pyrimidine, pyrazine, or a five-membered ring like thiophene (B33073) or furan (B31954) would lead to analogues with distinct properties. The nitrogen atoms in the pyridine ring act as hydrogen bond acceptors, and their position and number in alternative heterocycles will influence the potential interactions with biological targets. wikipedia.org

Synthesis of Heterocyclic Analogues: The synthesis of such analogues would require different synthetic routes, often starting from the corresponding heterocyclic building blocks. For example, a Suzuki-Miyaura coupling between a halogenated heterocycle and 3,5-dicarboxyphenylboronic acid (or a derivative) could be a viable approach. The choice of the heterocyclic ring would be guided by the desired changes in properties, aiming to improve aspects like potency, selectivity, or pharmacokinetic profile.

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are paramount for the assessment of purity and the separation of 2-(3,5-dicarboxyphenyl)nicotinic acid from structurally similar compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The presence of three carboxylic acid groups and a nitrogen atom in the pyridine (B92270) ring imparts a significant polarity to the molecule, influencing its retention behavior. The choice of column, mobile phase composition (including pH and organic modifiers), and detector (typically UV-Vis) are critical for achieving optimal separation. For instance, an acidic mobile phase can suppress the ionization of the carboxylic acid groups, leading to increased retention on a C18 column. A study on the separation of nicotinic acid and its impurities, including various pyridine dicarboxylic acids, demonstrated the effectiveness of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid groups. Derivatization is often required to convert the carboxylic acid functionalities into more volatile esters or silyl (B83357) ethers prior to GC analysis. This approach, often coupled with mass spectrometry (GC-MS), is highly effective for the identification and quantification of volatile impurities that may be present from the synthesis of the target compound.

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC is particularly well-suited for the separation of chiral compounds and can also be applied to the analysis of polar molecules like this compound, often with the addition of a polar co-solvent (modifier) to the mobile phase. The technique offers advantages in terms of speed and reduced organic solvent consumption. SFC can be a powerful tool for the separation of isomers of dicarboxylic acids.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound based on methods for similar aromatic carboxylic acids.

Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For a molecule like this compound, which possesses multiple ionizable carboxylic acid groups, CE is a highly applicable technique. The charge-to-size ratio of the molecule and its derivatives will dictate their electrophoretic mobility. By adjusting the pH of the background electrolyte (BGE), the degree of ionization of the carboxylic acid groups can be controlled, thereby influencing the separation selectivity. Studies on the separation of various dicarboxylic acids by CE have demonstrated the utility of using background electrolytes containing chromophoric ions for indirect UV detection. Furthermore, the addition of modifiers to the BGE can be used to alter the electroosmotic flow and enhance separation resolution.

Spectroscopic Techniques for Quantification in Complex Matrices

Spectroscopic methods, particularly UV-Visible (UV-Vis) and fluorescence spectroscopy, are widely used for the quantification of analytes in various samples.

UV-Visible Spectroscopy is a straightforward and cost-effective method for quantifying this compound, provided it is the primary absorbing species in the sample matrix. The aromatic nature of the phenyl and pyridine rings gives rise to characteristic UV absorption bands. For nicotinic acid, a wavelength of maximum absorbance (λmax) is typically observed around 262 nm. A similar λmax would be expected for this compound. Quantification is achieved by creating a calibration curve of absorbance versus concentration. Derivative spectroscopy can be employed to resolve the analyte's signal from that of interfering substances in more complex matrices.

Fluorescence Spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. While nicotinic acid itself is not strongly fluorescent, it can be converted into a fluorescent derivative. For instance, a method involving derivatization with a fluorescent tag followed by HPLC separation with fluorescence detection has been developed for the sensitive determination of nicotinic acid in serum. This approach could be adapted for the trace-level quantification of this compound in biological extracts or environmental samples. The intrinsic fluorescence of the compound, if any, or that of a derivatized product would be exploited for quantification.

Table 2: Spectroscopic Properties of Nicotinic Acid (for Analogical Reference)

| Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax in acidic solution | ~261-262 nm |

| Fluorescence Spectroscopy | Excitation Wavelength (derivatized) | 318 nm |

| Emission Wavelength (derivatized) | 380 nm |

Hyphenated Techniques for Advanced Characterization and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the comprehensive analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures. The separation power of HPLC is combined with the high selectivity and sensitivity of mass spectrometry, allowing for the definitive identification and quantification of the target compound and its impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis and enables highly selective quantification using multiple reaction monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is highly effective for the analysis of volatile impurities following derivatization of the main compound. It provides excellent separation efficiency and detailed mass spectra for the identification of unknown components.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is primarily used for the determination of elemental composition, particularly for metals. In the context of this compound, ICP-MS would be a critical technique for analyzing the purity of metal-organic frameworks (MOFs) synthesized using this compound as an organic linker. It can accurately determine the metal-to-ligand ratio and detect any trace metal impurities within the MOF structure.

Future Research Directions and Translational Potential

Exploration of Novel and More Efficient Synthetic Pathways

Currently, dedicated and optimized high-yield synthetic methodologies for 2-(3,5-dicarboxyphenyl)nicotinic acid are not extensively documented in public literature. Future research must prioritize the development of novel and efficient synthetic routes. Traditional multi-step methods can be cumbersome; therefore, exploration into modern synthetic strategies is essential.

Advanced techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated nicotinic acid derivative and a suitably functionalized benzene (B151609) ring could offer a more direct and efficient route. Furthermore, C-H activation methodologies represent a cutting-edge approach to forge the biaryl bond directly, potentially reducing the need for pre-functionalized starting materials, thus improving atom economy and reducing waste. Research into multicomponent condensation reactions, which have been successful for other polysubstituted nicotinic acid precursors, could also provide a facile and efficient pathway to this and related structures. researchgate.net

Design and Discovery of Next-Generation Analogues with Enhanced Properties and Specificity

The core scaffold of this compound is ripe for analogue development. As a derivative of nicotinic acid (Vitamin B3), its analogues could be designed to target a wide range of biological activities. chemistryjournal.netresearchgate.net Research on other nicotinic acid derivatives has already demonstrated success in creating compounds with potent anti-inflammatory, antihyperlipidemic, and even herbicidal properties. researchgate.netnih.govusda.gov

Future work should focus on systematic Structure-Activity Relationship (SAR) studies. This would involve synthesizing a library of analogues by:

Modifying carboxyl group positions: Shifting the carboxylic acid groups on either the phenyl or pyridine (B92270) ring could significantly alter the molecule's geometry and binding capabilities.

Introducing diverse substituents: Adding various functional groups (e.g., halogens, alkyl, alkoxy, or nitro groups) to the aromatic rings could modulate lipophilicity, electronic properties, and steric profile, thereby enhancing potency and selectivity for specific biological targets.

Bioisosteric replacement: Replacing the carboxylic acid groups with other acidic moieties like tetrazoles could improve pharmacokinetic properties.

For instance, studies on other nicotinic acid derivatives have shown that incorporating pyrazole (B372694) moieties can lead to potent antihyperlipidemic agents, while creating amide derivatives can yield compounds with significant anti-inflammatory activity. nih.govnih.gov A systematic approach to such modifications could lead to the discovery of next-generation therapeutic agents.

Below is a table summarizing research findings on various nicotinic acid derivatives, illustrating the potential for analogue design.

Interactive Table 1: Biological Activities of Various Nicotinic Acid Derivatives| Derivative Class | Modification | Target/Activity | Research Finding | Citation |

|---|---|---|---|---|

| Pyrazole Hybrids | Incorporation of a 3,5-diphenylpyrazole (B73989) moiety | Antihyperlipidemic (NPC1L1 inhibition) | Resulted in compounds that lowered total cholesterol and triglycerides in rat models. | nih.gov |

| Amide Derivatives | Synthesis of novel amides and hydrazides | Anti-inflammatory (COX-2 inhibition) | Produced compounds with significant anti-inflammatory effects and improved gastric safety profiles compared to standard NSAIDs. | nih.gov |

| N-(Arylmethoxy)-2-chloronicotinamides | Addition of substituted arylmethoxy groups | Herbicidal | Compound 5f showed excellent herbicidal activity against duckweed, superior to the commercial herbicide clomazone. | usda.gov |

| Quinoxaline (B1680401) Derivatives | Fusion with a quinoxaline 1,4-dioxide core | Antimycobacterial (DNA gyrase inhibition) | Some derivatives showed potent activity against M. tuberculosis. | mdpi.com |

Advanced Mechanistic Elucidation of Compound-Target Interactions

A significant gap in the current knowledge is the specific mechanism of action of this compound and its potential analogues. While the parent molecule, nicotinic acid, is known to interact with receptors like HCA2, the targets for this more complex derivative are unknown. caymanchem.com

Future research should employ a multi-pronged approach to uncover its molecular targets and interaction dynamics:

Target Identification: High-throughput screening and chemoproteomics approaches can identify the primary protein targets within a biological system.

Biophysical Characterization: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction.

Structural Biology: Resolving the three-dimensional structure of the compound bound to its target via X-ray crystallography or cryo-electron microscopy would provide atomic-level insights into the binding mode. This information is invaluable for structure-based drug design.

Computational Modeling: Molecular docking studies, as successfully used for other nicotinic acid derivatives to probe interactions with targets like NPC1L1 and COX-2, can predict binding poses and guide the design of more potent analogues. nih.govnih.gov

Expansion of Applications in Advanced Materials Science and Catalysis

The structure of this compound, featuring three carboxylic acid groups and a pyridine nitrogen atom, makes it an outstanding candidate as a multidentate organic linker for the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials with extensive applications in gas storage, separation, catalysis, and sensing.

The semi-rigid nature and multiple coordination sites (O- and N-donors) of this ligand could be used to construct novel MOFs with unique topologies and properties. Research on similar pyridine-dicarboxylic and -tricarboxylic acid linkers has yielded MOFs with diverse and functional structures. mdpi.comrsc.orgumt.edu.my For example, a related ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, was used to create coordination polymers that act as efficient photocatalysts for degrading organic pollutants. mdpi.com Similarly, lanthanide-based MOFs constructed from a flexible dicarboxyphenyl-containing linker have shown properties of slow magnetization and the ability to detect trace metal ions. rsc.org

Future research should focus on synthesizing and characterizing MOFs using this compound with various metal ions (e.g., Zn, Cu, Mn, Ni, Ln). The resulting materials could be investigated for:

Photocatalysis: Degrading industrial dyes and antibiotics. mdpi.com

Gas Storage and Separation: Selective adsorption of gases like CO2, CH4, and H2. nih.gov

Chemical Sensing: Detecting specific ions or small molecules. rsc.org

Energy Storage: Application as electrode materials in batteries or supercapacitors. rsc.org

Interactive Table 2: Applications of MOFs from Related Dicarboxylic Acid Linkers

| Linker | Metal Ion(s) | MOF Application | Key Finding | Citation |

|---|---|---|---|---|

| 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Ni(II), Mn(II), Cd(II) | Photocatalysis | The Mn(II)-based polymer showed the best performance, degrading 91.1% of dinitrazole and 95.0% of rhodamine B. | mdpi.com |

| Pyridine-3,5-dicarboxylic acid | Ni(II) | Energy Storage (Supercapacitor) | A bi-linker MOF was fabricated into a hybrid supercapacitor with high energy and power density. | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | Structural Diversity | The addition of various template molecules led to a wide range of MOF structures, from 0D complexes to 3D polymers. | rsc.org |

| Bis(3,5-dicarboxyphenyl)terephthalamide | Dy(III), Sm(III) | Magnetism & Sensing | The Dy(III)-based MOF exhibited slow relaxation of magnetization and could detect trace amounts of Fe2+ and Fe3+ ions. | rsc.org |

Integration with Artificial Intelligence and Machine Learning for Rational Design and Discovery

The development of novel analogues and materials based on this compound can be significantly accelerated by integrating Artificial Intelligence (AI) and Machine Learning (ML). These computational tools can process vast datasets to identify patterns that are not obvious to human researchers. nih.gov

Key areas for future integration include:

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET) of virtual analogues before they are synthesized, saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the models with criteria for high potency, selectivity, and good ADMET properties, they can propose novel analogues of this compound that are likely to be successful.

Synthesis Planning: AI tools can analyze the vast body of chemical reaction data to propose the most efficient and cost-effective synthetic pathways for the target compound and its analogues. nih.gov

Materials Discovery: In materials science, ML can predict the properties of hypothetical MOFs based on their constituent linkers and metal nodes, guiding experimental efforts toward the most promising new materials.

By embracing these in silico approaches, the path from initial discovery to translational application for compounds derived from the this compound scaffold can be made substantially more efficient and innovative.

Q & A

Basic: What are the recommended methods for synthesizing 2-(3,5-dicarboxyphenyl)nicotinic acid with high purity?

Methodological Answer:

Synthesis should begin with optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to favor carboxylation and cyclization. Post-synthesis purification via reverse-phase HPLC (using trifluoroacetic acid or formic acid as mobile phase modifiers ) or recrystallization (using ethanol/water mixtures) is critical. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.

- IR spectroscopy to validate carboxylic acid and pyridine functional groups.

- HPLC-MS for mass confirmation and quantification.

Safety protocols from analogous compounds (e.g., PPE requirements for handling carboxylic acids, including P95 respirators and acid-resistant gloves) should be strictly followed .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store the compound in a desiccator at 4°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability assessments should include:

- Periodic thermogravimetric analysis (TGA) to detect decomposition thresholds.

- HPLC purity checks every 3–6 months.

Due to limited physicochemical data, researchers must document observed stability under varying conditions (e.g., humidity, light exposure) and report deviations .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- X-ray crystallography for definitive solid-state structure determination, particularly if polymorphic forms are suspected (see advanced FAQ 6) .

- Elemental analysis (C, H, N) to validate empirical formula.

- UV-Vis spectroscopy to assess π-π* transitions in the nicotinic acid moiety.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions may arise from:

- Polymorphic variations affecting solubility and bioavailability. Conduct polymorph screening via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

- Bioassay variability . Standardize protocols using positive controls (e.g., reference antimicrobial agents ) and replicate experiments across multiple cell lines.

- Impurity profiling . Use 2D-NMR or LC-MS/MS to identify trace byproducts interfering with activity .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

- Biofilm inhibition assays using crystal violet staining or confocal microscopy to quantify biofilm biomass .

- Metabolomic profiling (via LC-MS) to identify disrupted bacterial pathways.

- Molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase). Validate with isothermal titration calorimetry (ITC) for binding affinity measurements.

Advanced: How can researchers investigate potential polymorphic forms of this compound?

Methodological Answer:

- Solvent-mediated crystallization : Screen using solvents of varying polarity (e.g., DMSO, ethanol, acetonitrile) .

- Dynamic vapor sorption (DVS) to assess hygroscopicity and phase transitions.

- Solid-state NMR to differentiate polymorphs based on chemical shift anisotropy.

Advanced: What methodologies are suitable for studying its interactions with metal ions or co-crystals?

Methodological Answer:

- Titration experiments monitored by UV-Vis or fluorescence spectroscopy to detect complexation.

- Single-crystal X-ray diffraction to resolve metal-coordination geometries.

- DFT calculations to model electronic interactions and predict stability of metal-organic frameworks (MOFs).

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Use P95 respirators and acid-resistant gloves during synthesis and handling .

- Work in a fume hood to minimize inhalation risks.

- Emergency protocols : For skin contact, rinse with 0.1 M sodium bicarbonate; for eye exposure, use saline irrigation for 15 minutes .

Advanced: How can researchers address gaps in physicochemical data (e.g., logP, solubility)?

Methodological Answer:

- Shake-flask method for logP determination (octanol/water partition).

- Dynamic light scattering (DLS) to assess aqueous solubility under physiological pH.

- Collaborate with computational chemists to predict properties via QSAR models or COSMO-RS simulations .

Advanced: What strategies optimize its formulation for in vivo studies?

Methodological Answer:

- Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability.

- Pharmacokinetic profiling using radiolabeled analogs (³H or ¹⁴C) and LC-MS/MS for metabolite identification .

- Dose-response studies in rodent models, with tissue distribution analysis via MALDI imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.